molecular formula C7H4BrF2I B2488148 1-Bromo-2-(difluoromethyl)-4-iodobenzene CAS No. 1261496-16-5

1-Bromo-2-(difluoromethyl)-4-iodobenzene

Cat. No.: B2488148
CAS No.: 1261496-16-5
M. Wt: 332.914
InChI Key: ZREOSRIVHKEJBZ-UHFFFAOYSA-N
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Description

1-Bromo-2-(difluoromethyl)-4-iodobenzene, also known as 1-Bromo-2-difluoromethyl-4-iodobenzene, is a halogenated benzene compound with a wide range of applications in both scientific research and industry. It is a colorless, crystalline solid with a melting point of 65-68°C and a boiling point of 155-157°C. It is soluble in organic solvents and has a low toxicity.

Scientific Research Applications

  • Synthesis of 1,2-Dibromobenzenes : 1-Bromo-2-(difluoromethyl)-4-iodobenzene is a valuable precursor in the synthesis of various 1,2-dibromobenzenes. These compounds are used in reactions involving benzynes, a reactive intermediate in organic chemistry (Diemer, Leroux, & Colobert, 2011).

  • Domino Processes to Benzofurans : It serves as a key reactant in the CuI-catalyzed coupling with beta-keto esters to produce 2,3-disubstituted benzofurans, a class of compounds with potential pharmaceutical applications (Lu, Wang, Zhang, & Ma, 2007).

  • Ring Halogenations : The compound is involved in ring halogenations of polyalkylbenzenes, a process significant in the synthesis of halogenated aromatic compounds (Bovonsombat & Mcnelis, 1993).

  • Cu-catalyzed Reactions for Synthesis of Dibenzo[b,d]furan : It is used in the Cu(I)-catalyzed reaction with 1,3-cyclohexanediones, leading to the formation of dibenzo[b,d]furan compounds (Aljaar et al., 2012).

  • Fluoroalkylation of Iodobenzene : Its derivatives play a role in the copper(0)-mediated fluoroalkylation of iodobenzene, an important reaction in organofluorine chemistry (Zhu, Ni, Gao, & Hu, 2015).

  • Synthesis of No-Carrier-Added 1-Bromo-4-[18F]Fluorobenzene : This compound is pivotal in the synthesis of no-carrier-added 1-bromo-4-[18F]fluorobenzene, which is important for 18F-arylation reactions in medicinal chemistry (Ermert, Hocke, Ludwig, Gail, & Coenen, 2004).

Safety and Hazards

The safety and hazards of “1-Bromo-2-(difluoromethyl)-4-methoxybenzene” include hazard statements H315, H319, H335 . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray (P261) and if in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing (P305 + P351 + P338) .

Mechanism of Action

is a halogenated aromatic compound. It has a bromine atom at the first position, a difluoromethyl group at the second position, and an iodine atom at the fourth position on the benzene ring. The empirical formula of this compound is C7H5BrF2I .

The presence of multiple halogens and a difluoromethyl group could suggest that this compound might be used as a building block in organic synthesis, possibly for the creation of more complex molecules in pharmaceutical or materials science research.

The compound is a liquid at room temperature with a density of 1.597 g/mL at 25 °C . Its refractive index is 1.514 , which is a measure of how much it bends light.

Properties

IUPAC Name

1-bromo-2-(difluoromethyl)-4-iodobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF2I/c8-6-2-1-4(11)3-5(6)7(9)10/h1-3,7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZREOSRIVHKEJBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)C(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF2I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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